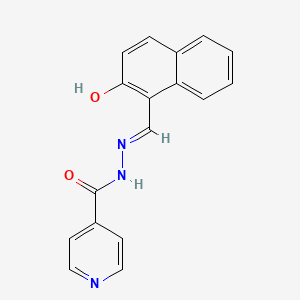

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AS8351, also known as NSC51355, is a histone demethylase inhibitor. It has been widely studied for its ability to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes. This compound plays a significant role in epigenetic modifications by inhibiting lysine-specific histone demethylase 5B (KDM5B), which is involved in the regulation of gene expression through histone modification .

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone (NIH) is intracellular iron . Iron is a crucial element for various biological processes, including oxygen transport, DNA synthesis, and electron transport. By binding to intracellular iron, NIH can influence these processes and exert its effects.

Mode of Action

NIH interacts with its target, intracellular iron, by forming a complex. Two tridentate NIH ligands deprotonate upon coordination to Fe III in a meridional fashion to form a distorted octahedral, high-spin complex . This interaction alters the oxidation state of iron, which can lead to

Biochemical Analysis

Biochemical Properties

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone has been found to possess anti-neoplastic activity due to its ability to bind intracellular iron . This compound interacts with enzymes and proteins involved in iron metabolism, affecting the biochemical reactions within the cell .

Cellular Effects

The binding of this compound to intracellular iron influences cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with iron. Two tridentate ligands of this compound deprotonate upon coordination to Fe III, forming a distorted octahedral, high-spin complex . This complex cannot cycle between the Fe II and Fe III states, suggesting that the production of toxic free-radical species is not part of this ligand’s cytotoxic action .

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism . It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS8351 involves the reaction of isonicotinic acid hydrazide with 2-hydroxy-1-naphthaldehyde. The reaction typically occurs in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of AS8351 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in bulk quantities and purified using advanced chromatographic techniques to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

AS8351 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazide and hydroxyl groups. It can also participate in coordination reactions with metal ions due to its ability to chelate iron .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Coordination Reactions: AS8351 can form complexes with metal ions such as iron (Fe2+) and zinc (Zn2+) under mild conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of AS8351 and metal complexes that exhibit different biological activities .

Scientific Research Applications

AS8351 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the mechanisms of histone demethylation and epigenetic regulation.

Biology: Employed in the reprogramming of fibroblasts into cardiomyocytes, providing insights into cell differentiation and development.

Comparison with Similar Compounds

Similar Compounds

GSK-LSD1: A selective inhibitor of lysine-specific demethylase 1 (LSD1).

JQKD82: A selective inhibitor of KDM5 that enhances H3K4me3 levels.

KDM2A/7A-IN-1: A selective inhibitor of KDM2A and KDM7A with potential antitumor activity.

Uniqueness

AS8351 is unique in its ability to induce reprogramming of fibroblasts into cardiomyocytes, a property not commonly observed in other histone demethylase inhibitors. Its specific inhibition of KDM5B and the resulting epigenetic modifications make it a valuable tool in both basic research and therapeutic development .

Properties

IUPAC Name |

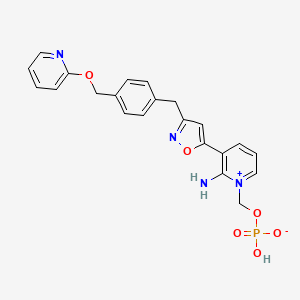

N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSHHAVECQJKLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does H2ihnpy interact with metal ions, and what are the structural implications?

A1: H2ihnpy can coordinate with metal ions in two different ways:

- Enol Form (Bridging): In this form, H2ihnpy acts as a tetradentate ligand, binding to the metal center through its phenolic oxygen, enolic oxygen, azomethine nitrogen, and pyridyl nitrogen atoms. This coordination mode is observed in complexes like [MoO(O2) (ihnpy)].2H2O [].

- Keto Form (Monobasic Bidentate): Here, H2ihnpy coordinates to the metal through the phenolic oxygen and azomethine nitrogen atoms. This mode is observed in complexes like K[MoO(O2)2(Hihnpy)] and K(Mo2O2(O2)4(Hihnpy)(H2O)2] [].

Q2: What spectroscopic techniques are useful for characterizing H2ihnpy and its metal complexes?

A2: Several spectroscopic techniques are valuable for studying H2ihnpy and its interactions with metals:

- IR Spectroscopy: Provides information about the functional groups present in the ligand and its coordination mode. For example, shifts in the stretching frequencies of C=O, C=N, and O-H groups can indicate complexation with metal ions [, ].

- EPR Spectroscopy: Useful for characterizing paramagnetic metal complexes. For instance, EPR analysis of a manganese(II) complex with H2ihnpy provided insights into its dimeric nature in solution [].

- UV-Vis Spectroscopy: Helps to identify the electronic transitions within the ligand and the metal complexes. Shifts in absorption bands can indicate complex formation and provide information about the geometry and electronic structure of the complexes [, ].

Q3: What are the potential analytical applications of H2ihnpy?

A: H2ihnpy demonstrates promise as a sensitive and selective reagent for the spectrophotometric determination of metal ions like manganese(II) []. The complex formed between H2ihnpy and Mn(II) exhibits a distinct absorption maximum at 495 nm, enabling its quantification. This method has been successfully applied to determine manganese levels in various samples, including tap water, cement, milk, steel alloys, and plant materials [].

Q4: Has H2ihnpy shown any catalytic activity?

A: Research suggests that a manganese(II) coordination polymer formed with H2ihnpy exhibits catalytic activity in the oxidation of 3,5-di-tert-butyl catechol to its corresponding o-quinone []. This finding opens avenues for exploring the potential of H2ihnpy-based metal complexes as catalysts for other oxidation reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)